4-benzyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a synthetic compound that belongs to the class of triazoloquinazolinones. These compounds have gained attention in medicinal chemistry due to their potential pharmacological activities, particularly as antihistamines and in other therapeutic areas. The structure features a benzyl group and a fluorophenyl moiety, contributing to its unique properties and biological activity.
The compound is classified under triazoloquinazolinones, which are derivatives of quinazoline that contain a triazole ring. It is synthesized through various chemical reactions involving hydrazines and quinazolinones. The compound has been studied for its potential as an H1-antihistaminic agent, showcasing significant biological activity in preclinical models .
The synthesis of 4-benzyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors.
The molecular formula for 4-benzyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is C18H17FN4S. The structure consists of:
The compound's molecular weight is approximately 344.42 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for confirmation of its identity and purity.
The compound can undergo various chemical reactions typical of aromatic compounds and heterocycles. Notable reactions include:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the fluorine atom and the electron-donating characteristics of the benzyl group.
The mechanism of action for 4-benzyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one primarily involves its interaction with histamine receptors.
In preclinical studies, this compound demonstrated significant H1-antihistaminic activity by blocking histamine-induced bronchospasm in guinea pigs. Its efficacy was compared favorably against standard antihistamines like chlorpheniramine maleate .
Relevant data on solubility and stability should be obtained from empirical studies or literature references.
The primary application of 4-benzyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one lies in its potential development as an H1-antihistaminic agent for treating allergic conditions.
Additionally, its unique structure makes it a candidate for further research into other therapeutic areas such as anti-inflammatory or anti-cancer agents due to the biological activities exhibited by related compounds .
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: